6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Description

Chemical Identity and Basic Properties

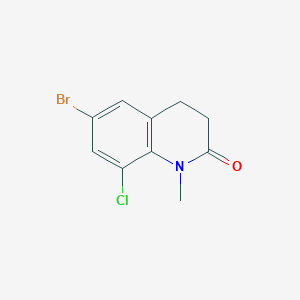

6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is catalogued in the PubChem database under the Compound Identifier 72208284, establishing its recognized status within the chemical literature. The compound bears the Chemical Abstracts Service registry number 1408076-10-7, providing a unique identifier for regulatory and commercial purposes. This heterocyclic organic compound belongs to the broader category of tetrahydroquinoline derivatives, which are known for their diverse biological activities and synthetic utility.

The molecular formula C₁₀H₉BrClNO indicates the presence of ten carbon atoms, nine hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom. With a molecular weight of 274.54 grams per mole, this compound exhibits substantial molecular mass due to the presence of two halogen atoms. The compound demonstrates the semi-hydrogenated nature characteristic of tetrahydroquinoline derivatives, where the quinoline ring system has been partially reduced while maintaining the aromatic character in specific regions.

Nomenclature and Structural Designation

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being 6-bromo-8-chloro-1-methyl-3,4-dihydroquinolin-2-one. Alternative naming conventions include 6-bromo-8-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one and 6-Bromo-8-chloro-3,4-dihydro-1-methyl-2(1H)-quinolinone, all referring to the same molecular structure. The compound is also referenced by various commercial identifiers including MFCD23106123 and multiple chemical supplier catalog numbers.

The structural designation reveals the specific positioning of substituents on the quinoline backbone. The numbering system places the bromine atom at position 6, the chlorine atom at position 8, and the methyl group attached to the nitrogen at position 1. The designation "3,4-dihydro" indicates the partial reduction of the quinoline ring system, specifically in the 3,4-positions, while the "2-one" designation confirms the presence of the carbonyl group forming the lactam functionality.

Properties

IUPAC Name |

6-bromo-8-chloro-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c1-13-9(14)3-2-6-4-7(11)5-8(12)10(6)13/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZMVZVHNXPXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Tetrahydroquinolin-2-one Core

- Starting from 2-aminophenyl derivatives, cyclization with suitable carbonyl compounds such as keto acids or acyl chlorides under acidic or basic catalysis yields the 1,2,3,4-tetrahydroquinolin-2-one scaffold.

- For example, the Bischler–Napieralski cyclization is a classical method where an amide intermediate undergoes cyclodehydration using Lewis acids (e.g., POCl3, P2O5) to form the dihydroquinoline ring, which is subsequently reduced to the tetrahydroquinoline.

Regioselective Halogenation

- Bromination at the 6-position and chlorination at the 8-position are achieved using reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively, under controlled conditions (e.g., low temperature, inert solvent like DMF) to ensure regioselectivity.

- The halogenation step is often performed on the tetrahydroquinolinone intermediate to exploit the directing effects of the heterocyclic system.

- Alternative methods involve the use of hydrobromic acid (HBr) in acetonitrile at 0°C for bromination, sometimes catalyzed by Lewis acids like AlCl3 to facilitate electrophilic substitution.

N-Methylation

- The methylation of the nitrogen atom is typically conducted using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF.

- This step can be performed either before or after halogenation depending on the substrate stability and desired regioselectivity.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | 2-Aminophenyl derivative + carbonyl compound, Lewis acid catalyst (e.g., POCl3), reflux | Formation of tetrahydroquinolin-2-one core |

| 2 | Bromination (6-position) | NBS in DMF, 0°C | Introduction of bromine at C6 |

| 3 | Chlorination (8-position) | NCS or Cl2 gas, controlled temperature | Chlorine substitution at C8 |

| 4 | N-Methylation | Methyl iodide, K2CO3, DMF, room temperature | N-methylation of nitrogen atom |

| 5 | Purification | Column chromatography (silica gel), recrystallization | Isolation of pure 6-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one |

- Photoredox catalysis combined with nickel catalysis has been reported for the synthesis of substituted tetrahydroquinolines, where arylmethyl sulfonamides undergo radical-mediated cyclization with alkyl halides under blue LED irradiation, followed by base treatment and chromatographic purification. This method offers mild conditions and good yields for functionalized tetrahydroquinolines.

- Multi-component reactions (MCRs) involving aromatic aldehydes, amines, and ketones have been employed to synthesize tetrahydroisoquinoline derivatives, which can be adapted for tetrahydroquinoline analogues with suitable substrates.

- Structural confirmation is achieved through ^1H and ^13C NMR spectroscopy, which verify the substitution pattern and ring saturation.

- Mass spectrometry (high-resolution MS) confirms molecular weight and isotopic patterns characteristic of bromine and chlorine.

- Single-crystal X-ray diffraction can be employed to resolve stereochemistry and confirm the molecular framework.

- Purification is typically done by silica gel column chromatography using ethyl acetate/hexane gradients, followed by recrystallization to achieve high purity.

- Bromination and chlorination steps require precise temperature control to avoid over-halogenation or undesired regioisomers.

- N-Methylation efficiency depends on the choice of methylating agent and base; milder conditions minimize side reactions.

- Use of Lewis acid catalysts like AlCl3 enhances electrophilic aromatic substitution regioselectivity.

- Photoredox catalysis methods reduce harsh reaction conditions and improve functional group tolerance.

- Stability studies suggest that halogenated tetrahydroquinolinones are sensitive to light and moisture; storage under inert atmosphere and dark conditions is recommended.

| Preparation Step | Methodology/Conditions | Key Reagents | Notes |

|---|---|---|---|

| Core Cyclization | Bischler–Napieralski cyclization | POCl3, amide intermediate | Forms tetrahydroquinolin-2-one scaffold |

| Bromination (C6) | Electrophilic substitution | NBS in DMF, 0°C | Regioselective bromination |

| Chlorination (C8) | Electrophilic substitution | NCS or Cl2, controlled temp | Regioselective chlorination |

| N-Methylation | Alkylation | Methyl iodide, K2CO3, DMF | Methylation on nitrogen |

| Alternative Radical Cyclization | Photoredox/Ni catalysis, blue LED irradiation | Arylmethyl sulfonamides, alkyl halides | Mild conditions, functional group tolerance |

The preparation of this compound involves a strategic sequence of cyclization, regioselective halogenations, and N-methylation. Classical electrophilic aromatic substitution methods using NBS and NCS under controlled conditions are the most established routes for halogen installation. Advances in photoredox catalysis offer alternative mild and efficient synthetic pathways. Analytical verification and purification protocols ensure the structural integrity and purity of the final compound, which is essential for its application in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Products: Derivatives with different functional groups replacing the bromine or chlorine atoms.

Oxidation Products: Quinoline derivatives with higher oxidation states.

Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of the target compound with its closest analogs:

| Compound Name (CAS) | Substituents | Molecular Formula | Molar Mass (g/mol) | Similarity Index |

|---|---|---|---|---|

| 6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | 6-Br, 8-Cl, 1-Me | C₁₀H₉BrClNO | 258.5 | - |

| 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (135631-90-2) | 6-Br, 4,4-diMe | C₁₁H₁₂BrNO | 266.12 | 0.90 |

| 6-Bromo-3,4-dihydro-1H-quinolin-2-one (3279-90-1) | 6-Br | C₉H₈BrNO | 226.07 | 0.88 |

| 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one (1153084-25-3) | 6-Br, 8-Cl, 4-one | C₉H₅BrClNO | 258.5 | - |

| 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (104793-01-3) | 6-acetyl, 1-Me | C₁₂H₁₃NO₂ | 203.24 | - |

Key Observations :

- Methyl Substitution: The 1-methyl group in the target compound may enhance metabolic stability compared to non-methylated analogs (e.g., 3279-90-1) .

Biological Activity

6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a synthetic compound with the molecular formula and a molecular weight of 274.54 g/mol. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness against resistant strains makes it a candidate for further development as an antibiotic.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors. Table 1 summarizes key findings from recent studies on its anticancer effects.

| Study | Cell Line | Concentration (µM) | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| MCF-7 | 10 | 12.5 | Apoptosis induction | |

| HeLa | 5 | 15 | ROS generation | |

| A549 | 20 | 10 | Cell cycle arrest |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Receptor Modulation : It has been suggested that the compound can modulate receptor activity related to cell growth and survival.

The exact pathways are still under investigation but appear to involve oxidative stress responses and modulation of cell signaling cascades.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study conducted on Staphylococcus aureus showed that treatment with the compound resulted in a significant reduction in bacterial load in vitro compared to controls.

- Cancer Cell Line Studies : Research on various cancer cell lines revealed that the compound selectively targets malignant cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment.

- Synergistic Effects : Preliminary data suggest that when combined with other known antibiotics or chemotherapeutics, this compound may enhance the efficacy of these agents.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one?

- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, bromo- and chloro-substituted tetrahydroquinolinones can be synthesized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. A related compound, 6-bromo-3,4-dihydroquinolin-2-one, was prepared using Ag₂SO₄-mediated reactions in DMSO, followed by ethanol recrystallization for purification . Substituent positioning (e.g., 6-bromo vs. 8-chloro) requires careful regiochemical control, as seen in analogs like 6-bromo-5-chloro derivatives .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Peaks for aromatic protons (δ 7.0–7.5 ppm) and methyl groups (δ 1.2–2.5 ppm) are critical. For instance, tert-butyl groups in related compounds show singlets at δ 1.47 ppm .

- Mass Spectrometry (MS) : Molecular ion clusters (e.g., [M+1]⁺ at 325.1/327.1) confirm molecular weight and halogen isotope patterns .

- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Br (~560 cm⁻¹) are diagnostic .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Light-sensitive bromo/chloro derivatives should be stored in amber vials at 0–6°C under inert gas (e.g., argon). Sigma-Aldrich recommends desiccated conditions to prevent hydrolysis, as seen for 8-bromo-1,2-dihydroquinolin-2-one .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS software can determine dihedral angles and π-π interactions. For example, a related quinolinone exhibited a dihedral angle of 7.55° between aromatic rings and π-π stacking distances of 3.61–3.77 Å . Mercury software (v2.0+) enables visualization of packing patterns and void analysis . Validation tools like PLATON ensure structural accuracy .

Q. What computational methods are suitable for studying substituent effects on electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of bromo/chloro groups. For analogs like 6-bromo-7-methoxy derivatives, HOMO-LUMO gaps correlate with reactivity . Molecular dynamics simulations (e.g., AMBER) model solvation effects and stability .

Q. How do structural analogs (e.g., 6-bromo-5-chloro vs. 6-bromo-8-chloro) influence biological activity?

- Methodological Answer : Substituent position impacts steric and electronic interactions. For example, 7-hydroxy-tetrahydroquinolinones are intermediates in antipsychotic drug synthesis, where halogen placement affects receptor binding . Comparative SAR studies using libraries like Enamine’s Building Blocks (e.g., 6-bromo-5-chloro derivatives) can identify key pharmacophores .

Q. How to address contradictions in reaction yields from different synthetic routes?

- Methodological Answer : Systematic optimization (e.g., Design of Experiments, DoE) identifies critical variables (solvent, catalyst loading). For Ag₂SO₄-mediated reactions, DMSO polarity enhances yields compared to THF . Conflicting data may arise from impurities; HPLC-MS purity checks (≥98%) are essential .

Methodological Challenges

Q. What strategies mitigate challenges in crystallizing halogenated tetrahydroquinolinones?

- Methodological Answer : Slow evaporation (e.g., ethanol/water mixtures) promotes crystal growth. For stubborn cases, seeding with isostructural compounds (e.g., 6-bromo-3,4-dihydroquinolin-2-one) or using additives like ionic liquids improves nucleation .

Q. How to validate the absence of regioisomeric byproducts in synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.